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Abstract
Adrenocorticotropic hormone (ACTH) is a crucial peptide hormone of the hypothalamic-

pituitary-adrenal (HPA) axis. The N-terminal fragments of ACTH, particularly ACTH (1-16),

encompass the primary determinants for receptor interaction and signal transduction. This

document provides a comprehensive technical overview of the human ACTH (1-16) peptide,

including its amino acid sequence, structural features, receptor binding kinetics, and associated

signaling pathways. Detailed experimental methodologies for characterizing this peptide are

also provided to support further research and development.

Sequence and Structure of Human ACTH (1-16)
Amino Acid Sequence
The human ACTH (1-16) fragment is a 16-amino acid polypeptide. Its primary structure is as

follows:

Single-Letter Code: SYSMEHFRWGKPVGKK

Three-Letter Code: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-

OH[1][2]
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This sequence is derived from the N-terminus of the full 39-amino acid human ACTH peptide.

[3]

Key Structural Features
While a definitive three-dimensional crystal structure for the isolated ACTH (1-16) fragment is

not extensively documented, its structure-activity relationships are well-studied. The peptide

contains two critical regions for biological activity:

"Message" Sequence (ACTH 6-9): The sequence His-Phe-Arg-Trp (HFRW) is known as the

core "message" or pharmacophore.[4][5] This motif is essential for the activation of all

melanocortin receptors.[4]

"Address" Sequence (Portion within ACTH 11-16): The basic residues Lys-Pro-Val-Gly-Lys-

Lys contribute to the binding affinity and specificity, particularly for the ACTH receptor

(MC2R). The sequence Lys15-Lys16-Arg17-Arg18 (partially outside this fragment) is

considered the primary "address" sequence that ensures specific and high-affinity binding to

MC2R.[4][5]

Studies suggest that the HFRW sequence can fold into a β-hairpin loop, facilitating key

interactions with the receptor binding pocket.

Biological Activity and Receptor Interaction
ACTH (1-16) is recognized as the minimal peptide sequence required for binding to the human

melanocortin-2 receptor (MC2R) and initiating downstream signaling.[5] However, its ability to

elicit the primary physiological response of steroidogenesis is limited compared to longer

fragments.

MC2R Binding and Signaling: ACTH (1-16) can bind to and activate MC2R, leading to the

production of the second messenger cyclic AMP (cAMP).[5]

Steroidogenesis: The fragment is largely considered unable to induce significant

glucocorticoid production on its own.[4][6] The region critical for activating adrenal

steroidogenesis resides between amino acids 17 and 24.[4][6] Consequently, ACTH (1-24) is

as potent as the full-length ACTH (1-39) in stimulating cortisol production.[6][7][8] In neonatal
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mouse Leydig cells, ACTH (1-16) was found to be approximately 1000-fold less potent than

ACTH (1-24) at stimulating androgen production.[9]

Other Melanocortin Receptors (MCRs): Besides its interaction with MC2R, ACTH (1-16) also

binds to other melanocortin receptor subtypes with varying affinities.[10][11] This cross-

reactivity is attributed to the shared α-MSH sequence (ACTH 1-13) within the fragment.

Quantitative Biological Data
The binding affinity of human ACTH (1-16) for various melanocortin receptors has been

quantified. The inhibitor constant (Kᵢ) is a measure of binding affinity, where a lower Kᵢ value

indicates a higher affinity.

Receptor Subtype Ligand Kᵢ (nM)

MC1R ACTH (1-16) 0.267

MC3R ACTH (1-16) 19

MC4R ACTH (1-16) 698

MC5R ACTH (1-16) 2,600

Table 1: Binding affinities of

human ACTH (1-16) for

melanocortin receptors

(MCRs). Data sourced from

Cayman Chemical.[10][11]

Signaling Pathways
Upon binding to its primary receptor, MC2R, on the surface of adrenocortical cells, ACTH

initiates a well-characterized signal transduction cascade. This pathway is a classical example

of G-protein coupled receptor (GPCR) signaling.

Receptor Binding: ACTH (1-16) binds to the MC2R. For the receptor to be functional and

expressed on the cell surface, it requires the presence of a crucial accessory protein,

MRAP1 (Melanocortin-2 Receptor Accessory Protein 1).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://rep.bioscientifica.com/view/journals/rep/133/6/1331181.xml
https://www.caymanchem.com/product/27273/acth-1-16-human-mouse-rat-porcine-bovine-ovine-trifluoroacetate-salt
https://www.biocompare.com/27279-Peptides-Search/?vendor=100301&vmpi_6408=7
https://www.caymanchem.com/product/27273/acth-1-16-human-mouse-rat-porcine-bovine-ovine-trifluoroacetate-salt
https://www.biocompare.com/27279-Peptides-Search/?vendor=100301&vmpi_6408=7
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


G-Protein Activation: This binding event causes a conformational change in the receptor,

activating the associated heterotrimeric G-protein by promoting the exchange of GDP for

GTP on the Gαs subunit.

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates the

enzyme adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP),

leading to a rapid increase in intracellular cAMP concentration.[3]

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A

(PKA), causing their dissociation from the catalytic subunits. This releases the active

catalytic subunits.

Downstream Phosphorylation: Activated PKA phosphorylates numerous downstream targets,

including the Steroidogenic Acute Regulatory (StAR) protein and various transcription factors

(e.g., CREB), which upregulate the expression of genes encoding steroidogenic enzymes.

[12]
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Figure 1. ACTH (1-16) signaling pathway via the MC2R.

Experimental Protocols
Characterizing the interaction of ACTH (1-16) with its receptors typically involves receptor

binding assays and functional assays measuring second messenger accumulation.
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Competitive Radioligand Binding Assay
This protocol determines the affinity of a test compound (e.g., ACTH 1-16) by measuring its

ability to displace a radiolabeled ligand from the receptor.

Methodology:

Receptor Preparation: Use cell membrane preparations from a cell line stably or transiently

expressing the human melanocortin receptor of interest (e.g., MC2R).

Ligand Preparation:

Radioligand: A commonly used radioligand for MCRs is [¹²⁵I]-NDP-α-MSH. Prepare a

working solution at a final concentration near its Kₑ value (e.g., 0.1 nM).

Competitor Ligand: Prepare serial dilutions of unlabeled ACTH (1-16) to create a

concentration range (e.g., 10⁻¹² M to 10⁻⁶ M).

Assay Incubation: In a 96-well plate, combine the receptor membrane preparation (e.g., 5-10

µg protein/well), the radioligand, and varying concentrations of the competitor ligand in an

appropriate assay buffer.

Total Binding: Wells containing only receptor and radioligand.

Non-specific Binding (NSB): Wells containing receptor, radioligand, and a high

concentration of a non-radiolabeled agonist (e.g., 1 µM α-MSH) to saturate all specific

binding sites.

Incubation: Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 37°C) to

reach binding equilibrium.

Separation: Rapidly separate bound from free radioligand by vacuum filtration through a

glass fiber filter plate. Wash the filters with ice-cold buffer to remove unbound radioligand.

Detection: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity

using a microplate scintillation counter.

Data Analysis:
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Calculate Specific Binding = Total Binding - Non-specific Binding.

Plot the percentage of specific binding against the log concentration of the competitor

ligand (ACTH 1-16).

Use non-linear regression (one-site competition model) to determine the IC₅₀

(concentration of competitor that inhibits 50% of specific binding).

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Accumulation Functional Assay
This protocol measures the ability of ACTH (1-16) to stimulate the production of intracellular

cAMP, confirming its agonist activity at Gs-coupled receptors.

Methodology:

Cell Culture: Plate cells expressing the target MCR in a 96- or 384-well plate and grow

overnight.

Pre-incubation: Wash the cells and pre-incubate them in a stimulation buffer containing a

phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 15-30 minutes. The PDE inhibitor

prevents the degradation of cAMP, amplifying the signal.

Ligand Stimulation: Add varying concentrations of ACTH (1-16) to the wells. Include a

positive control (e.g., Forskolin, a direct activator of adenylyl cyclase) and a negative (buffer

only) control.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for

cAMP production.

Cell Lysis: Terminate the reaction and lyse the cells using the lysis buffer provided with the

detection kit.

cAMP Detection: Measure the amount of cAMP in the cell lysates. Several commercial kits

are available based on different principles:
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HTRF (Homogeneous Time-Resolved Fluorescence): A competitive immunoassay using a

europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

Luminescence-based (e.g., cAMP-Glo™): An assay where cAMP stimulates PKA activity,

depleting ATP. The remaining ATP is measured with a luciferase reaction; the light signal is

inversely proportional to the cAMP concentration.[13]

ELISA: A standard competitive enzyme-linked immunosorbent assay.

Data Analysis:

Generate a standard curve using known concentrations of cAMP.

Convert the raw assay signal (e.g., fluorescence ratio, luminescence) from the

experimental wells to cAMP concentrations using the standard curve.

Plot the cAMP concentration against the log concentration of ACTH (1-16).

Use non-linear regression (log(agonist) vs. response) to determine the EC₅₀

(concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ

(maximal effect).
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Figure 2. Generalized workflow for a cAMP accumulation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15619837?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15619837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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